6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
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Overview
Description
6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms at the 6 and 8 positions of the chromenone ring.
Methoxylation: Introduction of a methoxy group at the 7 position.
Tetrazole Formation: Formation of the tetrazole ring at the 3 position through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of bromine atoms or other functional groups.
Substitution: Replacement of bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition: Inhibiting the activity of specific enzymes.
Activation: Activating certain receptors or signaling pathways.
Binding: Binding to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-7-methoxy-2H-chromen-2-one: Lacks the tetrazole ring.
7-Methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine atoms.
6,8-Dibromo-2H-chromen-2-one: Lacks both the methoxy group and the tetrazole ring.
Uniqueness
6,8-Dibromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the presence of both bromine atoms and the tetrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H6Br2N4O3 |
---|---|
Molecular Weight |
402.00 g/mol |
IUPAC Name |
6,8-dibromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H6Br2N4O3/c1-19-9-6(12)3-4-2-5(10-14-16-17-15-10)11(18)20-8(4)7(9)13/h2-3H,1H3,(H,14,15,16,17) |
InChI Key |
NAGQXCSFWPAMNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1Br)C3=NNN=N3)Br |
Origin of Product |
United States |
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